1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone typically involves a multi-step process. One common method includes the condensation of 2-fluoroacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone
- 1-[5-(2-Fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydropyrazol-1-yl]ethanone
Uniqueness
1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H15FN2O |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H15FN2O/c1-12(21)20-17(14-9-5-6-10-15(14)18)11-16(19-20)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
InChI Key |
ZTCQEOTWIFXSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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